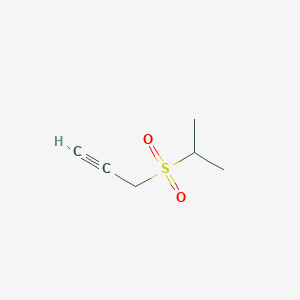
3-(Propane-2-sulfonyl)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propane-2-sulfonyl)prop-1-yne is an organic compound characterized by the presence of a sulfonyl group attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-2-sulfonyl)prop-1-yne typically involves the reaction of propane-2-sulfonyl chloride with prop-1-yne in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propane-2-sulfonyl)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Propane-2-sulfonyl)prop-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Propane-2-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity . The pathways involved include oxidative cyclometallation and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-yne-1-sulfonyl)prop-1-yne
- 1,3-Propane sultone
- Prop-1-ene-1,3-sultone
Uniqueness
3-(Propane-2-sulfonyl)prop-1-yne is unique due to its specific combination of a sulfonyl group and an alkyne moiety, which imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-prop-2-ynylsulfonylpropane |
InChI |
InChI=1S/C6H10O2S/c1-4-5-9(7,8)6(2)3/h1,6H,5H2,2-3H3 |
InChI Key |
ZSCWRZMIGXTAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















